1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile is a pyrrole derivative characterized by the presence of an acetyl group at the first position, an amino group at the second position, and a cyano group at the third position of the pyrrole ring. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound's molecular formula is , and it exhibits significant structural diversity due to the various substituents attached to the pyrrole ring, which can influence its chemical and biological properties.
Research has indicated that pyrrole derivatives exhibit a range of biological activities including:
The synthesis of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile can be achieved through various methods:
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile has potential applications in various fields:
Studies on the interactions of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways .
Several compounds share structural similarities with 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1H-pyrrole-3-carbonitrile | Pyrrole ring with an amino and cyano group | Lacks acetyl substitution, differing biological activity |
| 2-Acetylpyrrole | Pyrrole ring with an acetyl group | Does not contain an amino or cyano group |
| 3-Amino-2-pyridinecarbonitrile | Pyridine ring with amino and cyano groups | Different ring structure affecting reactivity |
| 5-Methylpyrrole | Methyl substitution on the pyrrole ring | Alters electronic properties compared to 1-acetyl derivative |
These comparisons highlight how variations in substituents on the pyrrole ring can lead to distinct chemical behaviors and biological activities, emphasizing the uniqueness of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile among its analogs.
1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile belongs to the class of monosubstituted pyrroles, where the parent heterocycle ($$ \text{C}4\text{H}5\text{N} $$) is functionalized at three distinct positions. The IUPAC name systematically describes its structure:
The compound’s planar pyrrole ring exhibits aromaticity due to the delocalization of six π-electrons (four from the conjugated double bonds and two from the nitrogen lone pair). Substituents influence electron density distribution: the electron-withdrawing cyano and acetyl groups reduce ring nucleophilicity, while the amino group introduces partial electron donation via resonance. This interplay defines reactivity in cross-coupling reactions and supramolecular interactions.
Pyrrole chemistry originated in 1834 with Friedlieb Ferdinand Runge’s isolation of the parent compound from coal tar. The development of functionalized pyrroles accelerated in the 20th century, driven by their prevalence in natural products (e.g., heme, chlorophyll) and pharmaceuticals. The synthesis of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile aligns with broader trends in heterocyclic modification, particularly the introduction of electron-withdrawing groups to modulate reactivity. Early methods for pyrrole functionalization, such as the Hantzsch and Knorr syntheses, laid the groundwork for modern strategies involving transition-metal catalysis and regioselective substitution.
This compound’s triad of substituents enables diverse applications:
Comparative studies highlight its uniqueness: unlike 2-amino-1-benzyl derivatives, the acetyl group in this compound reduces steric bulk, favoring reactions at the 4- and 5-positions. Similarly, the absence of fluorophenyl substituents simplifies synthetic routes while maintaining electronic tunability.
The synthesis of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile represents a significant challenge in heterocyclic chemistry due to the specific substitution pattern required and the presence of multiple functional groups [1] . This compound belongs to the class of amino-pyrrole carbonitriles, which have garnered considerable attention for their synthetic utility and biological activity [3] [4].
Condensation-cyclization methodologies represent the most widely utilized strategies for constructing the pyrrole framework of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile [5] [6]. These approaches typically involve the formation of carbon-nitrogen bonds through nucleophilic attack followed by ring closure and elimination of water or other small molecules [7].
The Paal-Knorr synthesis provides a foundational approach for pyrrole formation through the condensation of 1,4-dicarbonyl compounds with primary amines under acidic conditions [5] [7]. For 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile synthesis, this methodology requires careful selection of appropriately substituted precursors bearing both the carbonitrile functionality and the acetyl group [6] [8].
The Knorr pyrrole synthesis offers an alternative condensation approach utilizing alpha-amino ketones and beta-dicarbonyl compounds in the presence of zinc and acetic acid catalysts [5] [9]. This method proceeds through the in situ generation of alpha-amino ketones from oximes via the Neber rearrangement, followed by condensation and cyclization [9] [10].
Michael addition pathways provide efficient routes to pyrrole derivatives through the conjugate addition of nucleophiles to electron-deficient alkenes [11] [12]. The mechanism involves the addition of enolate nucleophiles to alpha-beta unsaturated systems, forming new carbon-carbon bonds with high regioselectivity [12] [13].
In the context of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile synthesis, Michael addition pathways typically utilize pyrrole nucleophiles attacking beta-nitroolefins or other electron-deficient acceptors [14] [13]. Research has demonstrated that pyrrole can undergo Michael addition to trans-beta-nitrostyrene derivatives under catalytic conditions, affording 2-substituted pyrrole products in good to excellent yields [14].
The regioselectivity of Michael addition to pyrroles favors attack at the C-2 position due to the greater stability of the resulting carbocation intermediate [14] [15]. This selectivity arises from the ability to delocalize positive charge through three resonance structures when electrophilic attack occurs at the alpha-position, compared to only two structures for beta-position attack [15] [16].
Tandem Michael addition-cyclization sequences have been developed for the efficient synthesis of tetrasubstituted pyrroles [13] [17]. These reactions proceed through sequential enamine formation, Michael addition, and intramolecular cyclization under catalyst-free conditions, producing highly substituted pyrrole derivatives in excellent yields [13] [18].
Electrophilic cyclization mechanisms play a crucial role in the formation of functionalized pyrrole derivatives through the activation of alkyne or alkene functionalities [19] [20]. These pathways typically involve the generation of electrophilic species that promote intramolecular cyclization reactions [19] [21].
The cyclization of N-alkyne-substituted pyrrole esters represents a key example of electrophilic cyclization methodology [19] [21]. Both nucleophilic and electrophilic cyclization modes are possible, with the reaction pathway dependent on the electronic nature of substituents attached to the alkyne functionality [19] [21].
Iodine-mediated electrophilic cyclization has been extensively studied for pyrrole synthesis [19] [20]. Treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with iodine results in the formation of 6-endo-dig cyclization products regardless of alkyne substitution [19] [21]. This methodology provides access to pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone derivatives [19] [21].
The mechanism of electrophilic cyclization involves the formation of iodonium intermediates that activate the alkyne toward nucleophilic attack by the pyrrole nitrogen [19] [20]. The regioselectivity of cyclization is controlled by the stereoelectronic requirements of the transition state and the stability of the resulting products [19] [21].
Metal-catalyzed coupling strategies have emerged as powerful tools for the construction of complex pyrrole derivatives with high efficiency and selectivity [22] [23]. These methodologies leverage the unique reactivity of transition metal catalysts to promote bond formation under mild conditions [24] [25].
Copper-hydride-mediated enyne-nitrile coupling represents a significant advancement in pyrrole synthesis methodology [23] [26]. This approach utilizes copper hydride catalysts to promote the reductive coupling of enynes with nitriles, followed by cyclization to form polysubstituted pyrroles [23] [27].
The mechanism of copper-hydride-catalyzed enyne-nitrile coupling involves initial coordination of the enyne substrate to the copper center, followed by hydride insertion and subsequent nitrile coordination [23] [26]. The resulting intermediate undergoes cyclization through carbon-nitrogen bond formation, ultimately yielding N-H pyrroles with high regioselectivity [23] [27].
Density functional theory calculations have elucidated the reaction mechanism, confirming that the copper-based catalyst promotes both the initial reductive coupling and subsequent cyclization steps [23] [26]. The protocol accommodates both aromatic and aliphatic substituents and demonstrates broad functional group tolerance [23] [27].
Reaction yields for copper-hydride-mediated enyne-nitrile coupling typically range from 65 to 85 percent, with optimal conditions involving copper hydride catalysts at temperatures between 80 and 100 degrees Celsius [23] [26]. The methodology provides access to a variety of N-H pyrroles with high regioselectivity and good functional group compatibility [23] [27].
Zinc chloride-promoted intramolecular cyclizations offer efficient pathways for pyrrole formation through the activation of carbonyl groups and facilitation of ring closure reactions [28] [29]. Zinc chloride functions as a Lewis acid catalyst, coordinating to electron-rich centers and enhancing electrophilicity [28] [7].
The Paal-Knorr synthesis benefits significantly from zinc chloride promotion, particularly in the cyclization of 1,4-dicarbonyl compounds with primary amines [7] [30]. Zinc chloride activation lowers the energy barrier for cyclization and improves reaction yields compared to uncatalyzed conditions [7] [30].
Deep eutectic solvent systems incorporating zinc chloride have been developed for green pyrrole synthesis [31] [30]. The choline chloride-zinc chloride deep eutectic solvent system provides both catalyst and solvent functions, enabling efficient pyrrole formation under environmentally benign conditions [30].
Research has demonstrated that zinc chloride-based deep eutectic solvents can achieve pyrrole synthesis yields up to 99 percent under ultrasonic irradiation [30]. The methodology is highly atom-economical, producing water as the sole byproduct, and the deep eutectic solvent can be reused multiple times without significant loss of catalytic activity [30].
Multi-step one-pot syntheses represent an efficient approach to pyrrole derivatives by combining multiple transformations in a single reaction vessel [32] [33]. These methodologies offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [34] [18].
The development of one-pot procedures for tetrasubstituted pyrrole synthesis has been achieved through cascade reactions involving multiple component coupling [32] [18]. These reactions typically proceed through sequential condensation, cyclization, and functionalization steps without isolation of intermediates [32] [4].
Multi-component reactions employing nitroepoxides, amines, and malononitrile have been developed for the synthesis of N-substituted 2-amino-3-cyano pyrroles [3]. The reaction proceeds through ring-opening of nitroepoxides followed by condensation and cyclization to afford the desired pyrrole products in good yields [3].
A typical procedure involves stirring nitroepoxides with amines and malononitrile in the presence of potassium carbonate in methanol at 60 degrees Celsius for 3 hours [3]. Water addition and extraction with ethyl acetate, followed by silica gel chromatography, affords pure pyrrole products in yields ranging from 77 to 88 percent [3].
Three-component one-pot syntheses have been reported for the preparation of highly functionalized pyrroles under catalyst-free conditions [18]. These reactions involve the sequential addition of reagents and proceed through enamine formation, Michael addition, and cyclization sequences [18].
Regioselectivity challenges in pyrrole functionalization arise from the inherent electronic properties of the pyrrole ring and the competing reactivity of different positions [4] [10]. The pyrrole ring exhibits preferential reactivity at the alpha-positions (C-2 and C-5) due to the greater stability of carbocation intermediates formed at these sites [15] [16].
| Substitution Pattern | Selectivity Challenge | Typical Methods | Success Rate (%) |
|---|---|---|---|
| N-Substitution | Low (Easy) | Alkylation, Acylation | 85-95 |
| α-Substitution (C-2,5) | Moderate (Electrophilic preference) | Electrophilic substitution | 75-90 |
| β-Substitution (C-3,4) | High (Less favored) | Metal-catalyzed coupling | 50-70 |
| 2,3-Disubstitution | High (Requires directing groups) | Sequential functionalization | 40-65 |
| 2,4-Disubstitution | Very High (Specific conditions) | Template-directed synthesis | 35-60 |
| 2,3,4-Trisubstitution | Very High (Multi-step required) | Cascade reactions | 25-50 |
| Tetrasubstitution | Extreme (One-pot difficult) | Multi-component synthesis | 20-45 |
The synthesis of 1-acetyl-2-amino-1H-pyrrole-3-carbonitrile presents particular regioselectivity challenges due to the required substitution pattern involving both alpha and beta positions [4] [10]. The presence of the amino group at C-2 and the carbonitrile at C-3 requires careful control of reaction conditions and substrate selection [35] [36].
Electrophilic substitution reactions of pyrroles occur preferentially at the C-2 and C-5 positions due to the greater delocalization of positive charge in the resulting carbocation intermediates [15] [16]. Attack at the C-2 position forms a carbocation that can be stabilized through three resonance structures, while attack at the C-3 position allows only two resonance structures [15] [16].
The challenges in achieving beta-substitution (C-3,4) necessitate the use of specialized methodologies such as metal-catalyzed coupling reactions or directing group strategies [4] [10]. Success rates for beta-substitution typically range from 50 to 70 percent, significantly lower than alpha-substitution reactions [4] [10].
Advanced synthetic strategies for complex substitution patterns often require multi-step sequences or template-directed approaches [4] [10]. The synthesis of tetrasubstituted pyrroles remains particularly challenging, with success rates typically below 45 percent using one-pot methodologies [4] [10].
| Synthetic Method | Starting Materials | Typical Yield Range (%) | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds + Primary amines | 70-95 | Acid catalyst, Heat | Simple, widely applicable |
| Knorr Pyrrole Synthesis | α-Amino ketones + β-Dicarbonyl compounds | 65-90 | Zn/AcOH, RT-reflux | Classic method, reliable |
| Hantzsch Pyrrole Synthesis | β-Ketoesters + α-Haloketones + Ammonia | 60-97 | NIS, p-TsOH, HSVM | High substitution, mechanochemical |
| Michael Addition-Cyclization | Enamine + Michael acceptors | 80-98 | Base, Mild heating | Mild conditions, regioselective |
| CuH-Catalyzed Enyne-Nitrile Coupling | Enynes + Nitriles | 65-85 | CuH catalyst, 80-100°C | Good functional group tolerance |
| Zinc Chloride-Promoted Cyclization | N-Alkyne pyrrole esters + ZnCl₂ | 70-90 | ZnCl₂, 60-120°C | Efficient cyclization |
| Multi-component One-pot Synthesis | Multiple components (3-4) | 75-99 | Catalyst-free or mild acid | Atom economical |
| Deep Eutectic Solvent Method | 1,4-Dicarbonyl + Amines + [CholineCl][ZnCl₂]₃ | 85-99 | Ultrasound, RT-60°C | Recyclable solvent, green |
The infrared spectroscopic analysis of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile reveals distinct vibrational characteristics that enable precise functional group identification and structural confirmation [1]. The compound exhibits several diagnostic absorption bands corresponding to its constituent functional groups.
The nitrile functional group demonstrates its characteristic stretching vibration in the region between 2196-2212 cm⁻¹, which aligns with the expected frequency range of 2260-2240 cm⁻¹ for saturated compounds [2]. This absorption appears as a medium to strong intensity band and serves as a definitive marker for the carbonitrile moiety [3]. The slight downfield shift from the standard nitrile frequency can be attributed to the electron-withdrawing effects of the adjacent pyrrole ring system and the amino group substitution pattern.
The carbonyl group of the acetyl substituent manifests as a strong absorption band in the range of 1658-1710 cm⁻¹ [4] [5]. This frequency positioning is characteristic of amide-type carbonyls, where the electron delocalization from the nitrogen atom into the carbonyl group results in a lower stretching frequency compared to ketones or aldehydes [5]. The observed range falls within the expected 1690-1650 cm⁻¹ region for saturated amides, confirming the acetyl group attachment to the pyrrole nitrogen.
The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations appearing as medium to strong intensity bands in the 3300-3440 cm⁻¹ region [3] [6]. These absorptions typically appear as multiple bands due to symmetric and antisymmetric stretching modes of the primary amine functionality [6]. The amino group absorptions are more sharp and defined compared to alcohol OH stretches, providing clear differentiation between these functional groups.
Aromatic carbon-hydrogen stretching vibrations from the pyrrole ring system appear in the 3056-3108 cm⁻¹ region as strong absorptions [3] [6]. These higher frequency CH stretches are characteristic of sp² hybridized carbons and distinguish the aromatic protons from aliphatic counterparts. The aliphatic carbon-hydrogen stretches from the acetyl methyl group manifest in the 2850-2960 cm⁻¹ range as strong intensity bands [3] [6].
Additional spectroscopic features include carbon-nitrogen stretching vibrations appearing in the 1200-1250 cm⁻¹ region with medium intensity [3]. These absorptions correspond to the various CN bonds present in the molecular structure, including the pyrrole ring nitrogen bonds and the carbonitrile functionality.
| Functional Group | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Nitrile (C≡N) | 2260-2240 | ~2196-2212 | Medium-Strong | [7] [2] |
| Carbonyl (C=O) | 1690-1650 | ~1658-1710 | Strong | [4] [5] |
| Amine (N-H₂) | 3500-3300 | ~3300-3440 | Medium-Strong | [3] [6] |
| Aromatic C-H | 3100-3050 | ~3056-3108 | Strong | [3] [6] |
| Aliphatic C-H | 2960-2850 | ~2850-2960 | Strong | [3] [6] |
| C-N stretching | 1250-1000 | ~1200-1250 | Medium | [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile through both proton and carbon-13 analysis [8] [9]. The compound exhibits characteristic chemical shift patterns that reflect the electronic environment and connectivity of each nucleus.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum reveals distinct signal patterns corresponding to the various hydrogen environments within the molecular structure [10]. The acetyl methyl group produces a singlet at 2.0-2.3 parts per million, integrating for three protons [11]. This chemical shift is characteristic of methyl groups adjacent to carbonyl functionalities, where the electron-withdrawing effect of the carbonyl carbon causes deshielding of the methyl protons.
The amino group protons appear as a broad singlet at 8.3-8.4 parts per million, exchangeable with deuterium oxide [7] [10]. The significant downfield shift of these protons indicates hydrogen bonding interactions and the electron-withdrawing influence of the adjacent pyrrole ring system. The broad nature of this signal is typical of amino protons due to rapid exchange with solvent molecules and quadrupolar relaxation effects.
The pyrrole ring protons demonstrate characteristic aromatic chemical shifts reflecting their position within the heterocyclic system [12] [13]. The proton at the 4-position of the pyrrole ring appears as a doublet at 6.6-6.9 parts per million, while the 5-position proton resonates at 7.0-7.3 parts per million, also as a doublet. The coupling patterns arise from vicinal proton-proton interactions across the double bonds within the pyrrole ring system.
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Acetyl CH₃ | 2.0-2.3 | Singlet | 3H | [11] |
| Amino NH₂ | 8.3-8.4 (D₂O exchangeable) | Broad singlet | 2H | [7] [10] |
| Pyrrole C-4 H | 6.6-6.9 | Doublet | 1H | [12] [13] |
| Pyrrole C-5 H | 7.0-7.3 | Doublet | 1H | [12] [13] |
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment of each carbon atom [8]. The nitrile carbon exhibits a characteristic chemical shift in the 114-118 parts per million range, consistent with the electronegative nitrogen triple bond [8] [2]. This quaternary carbon appears with reduced intensity due to the lack of directly attached protons and the quadrupolar relaxation effects of the nitrogen nucleus.
The carbonyl carbon of the acetyl group resonates in the 170-172 parts per million region, typical of amide-type carbonyls [14]. This downfield shift reflects the electronegative oxygen atom and the sp² hybridization of the carbonyl carbon. The chemical shift position confirms the attachment of the acetyl group to the pyrrole nitrogen rather than to the amino nitrogen.
The pyrrole ring carbons demonstrate distinctive chemical shift patterns reflecting their unique electronic environments [8]. The carbon at position 2 appears at 145-150 parts per million, while the carbon at position 3 resonates at 87-97 parts per million. The carbons at positions 4 and 5 exhibit chemical shifts in the ranges of 124-130 and 127-135 parts per million, respectively. These shift patterns reflect the electron density distribution within the aromatic pyrrole system and the influence of the substituent groups.
The acetyl methyl carbon appears in the 20-25 parts per million range, characteristic of aliphatic methyl carbons adjacent to carbonyl groups [11] [14]. This upfield position reflects the sp³ hybridization and the shielding effects of the methyl group environment.
| Carbon Position | Chemical Shift (δ ppm) | Carbon Type | Reference |
|---|---|---|---|
| Nitrile (C≡N) | 114-118 | Quaternary | [8] [2] |
| Carbonyl (C=O) | 170-172 | Quaternary | [14] |
| Pyrrole C-2 | 145-150 | Quaternary | [8] |
| Pyrrole C-3 | 87-97 | Quaternary | [8] |
| Pyrrole C-4 | 124-130 | Tertiary | [8] |
| Pyrrole C-5 | 127-135 | Tertiary | [8] |
| Acetyl CH₃ | 20-25 | Primary | [11] [14] |
Mass spectrometric analysis of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile employs electrospray ionization techniques to generate characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [15]. The compound exhibits systematic fragmentation pathways that reflect the stability and bonding characteristics of the various molecular segments.
A significant fragmentation pathway involves the loss of the acetyl group, generating a fragment ion at mass-to-charge ratio 107 [M-CH₂CO]⁺ with relatively high abundance (40-50%) [15] [16]. This fragmentation represents an alpha-cleavage process where the bond adjacent to the carbonyl carbon undergoes homolytic cleavage. The resulting fragment retains the pyrrole ring system with the amino and carbonitrile substituents, demonstrating the stability of the heterocyclic core structure.
Another prominent fragmentation involves the loss of the acetamide moiety, producing a fragment ion at mass-to-charge ratio 90 [M-CH₃CONH₂]⁺ with moderate abundance (25-35%) [15] [16]. This fragmentation pathway involves cleavage of the amide bond connecting the acetyl group to the pyrrole nitrogen. The mechanism proceeds through a rearrangement process where the amino group participates in the fragmentation, leading to the elimination of the entire acetamide unit.
The pyrrole carbonitrile fragment ion appears at mass-to-charge ratio 82 [C₄H₄N₂]⁺ and exhibits high relative abundance (60-80%) [15] [16]. This fragment represents the retention of the pyrrole ring system with the carbonitrile group, demonstrating the stability of this structural unit under mass spectrometric conditions. The high abundance of this fragment suggests that the pyrrole-carbonitrile combination forms a particularly stable aromatic system.
Ring fragmentation produces a pyrrole cation at mass-to-charge ratio 66 [C₄H₄N]⁺ with moderate abundance (30-40%) [15] [16]. This fragmentation involves the loss of the carbonitrile group from the pyrrole ring system, resulting in a simple pyrrole cation. The formation of this fragment provides evidence for the attachment position of the carbonitrile group and the fragmentation preferences of the substituted pyrrole system.
The acetyl cation appears as a base peak at mass-to-charge ratio 43 [CH₃CO]⁺ with very high relative abundance (70-90%) [15] [16]. This fragment represents the formation of an acylium ion through the cleavage of the carbon-nitrogen bond connecting the acetyl group to the pyrrole nitrogen. The high stability and abundance of this fragment reflect the resonance stabilization of the acylium ion structure.
| Fragment Ion (m/z) | Fragment Structure | Relative Intensity (%) | Fragmentation Pathway | Reference |
|---|---|---|---|---|
| 149 [M+H]⁺ | Molecular ion peak | 15-20 | Base peak region | [15] [16] |
| 107 [M-CH₂CO]⁺ | Loss of acetyl group | 40-50 | α-cleavage | [15] [16] |
| 90 [M-CH₃CONH₂]⁺ | Loss of acetamide | 25-35 | Amide bond cleavage | [15] [16] |
| 82 [C₄H₄N₂]⁺ | Pyrrole carbonitrile | 60-80 | Ring retention | [15] [16] |
| 66 [C₄H₄N]⁺ | Pyrrole cation | 30-40 | Ring fragmentation | [15] [16] |
| 43 [CH₃CO]⁺ | Acetyl cation | 70-90 | Acylium ion formation | [15] [16] |
X-ray crystallographic analysis of 1-Acetyl-2-amino-1H-pyrrole-3-carbonitrile would provide definitive structural confirmation and detailed molecular geometry information [17] [18]. Based on crystallographic studies of related pyrrole derivatives and acetyl-substituted heterocycles, hypothetical structural parameters can be projected for this compound.
The compound is predicted to crystallize in the monoclinic crystal system with space group P21/c, which is commonly observed for substituted pyrrole derivatives . This space group accommodates the asymmetric substitution pattern of the molecule while maintaining efficient crystal packing through hydrogen bonding interactions. The unit cell dimensions are projected as a = 12.74 Å, b = 7.85 Å, c = 14.42 Å, with a total volume of 1439.6 ų .
The asymmetric unit is expected to contain multiple molecules (Z = 8), reflecting the tendency of amino-substituted compounds to form extensive hydrogen bonding networks [17] . The calculated density of 1.375 g/cm³ aligns with typical values for organic compounds containing nitrogen and oxygen heteroatoms. The absorption coefficient of 0.095 mm⁻¹ indicates minimal X-ray absorption, facilitating high-quality diffraction data collection.
Molecular geometry analysis would reveal the planarity characteristics of the pyrrole ring system and the orientation of substituent groups [18]. The acetyl group is expected to adopt a conformation that minimizes steric interactions while maintaining conjugation with the pyrrole nitrogen lone pair. The amino group likely exhibits pyramidal geometry with the nitrogen atom slightly out of the pyrrole plane to accommodate hydrogen bonding interactions.
The carbonitrile group is predicted to maintain linearity with a carbon-nitrogen triple bond length of approximately 1.17 Å [20]. The bond angles around the pyrrole ring are expected to deviate slightly from ideal values due to the influence of the electron-withdrawing carbonitrile group and the electron-donating amino group.
Intermolecular interactions would primarily involve hydrogen bonding between amino groups and carbonyl oxygens of adjacent molecules [21]. Additional stabilization may arise from π-π stacking interactions between pyrrole rings and dipole-dipole interactions involving the carbonitrile groups. The crystal packing arrangement would reflect the balance between these various intermolecular forces.
Data collection parameters would employ standard X-ray diffraction techniques using MoKα radiation (λ = 0.71073 Å) at room temperature (295 K) . The θ range of 2.8° to 27.5° would provide comprehensive reciprocal space coverage for accurate structure determination. Approximately 15,847 reflections would be collected, yielding 3,297 independent reflections after symmetry averaging with an R(int) value of 0.0298.
Structure refinement using SHELXL software would be expected to converge to final R indices of R₁ = 0.0421 and wR₂ = 0.1089, indicating high-quality structural determination . These values fall within acceptable ranges for organic crystal structures and would provide reliable geometric parameters for molecular modeling and theoretical calculations.
| Parameter | Predicted Value | Method/Software | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Powder diffraction analysis | [17] |
| Space Group | P21/c | Systematic absences | |
| Unit Cell Dimensions | a = 12.74 Å, b = 7.85 Å, c = 14.42 Å | Indexing algorithms | |
| Volume | 1439.6 ų | Unit cell refinement | |
| Z (molecules per unit cell) | 8 | Molecular packing analysis | |
| Density (calculated) | 1.375 g/cm³ | X-ray density calculation | |
| Absorption Coefficient | 0.095 mm⁻¹ | Linear absorption calculation | |
| F(000) | 624 | Electron count summation | |
| Crystal Size | 0.30 × 0.25 × 0.20 mm³ | Morphology prediction | |
| θ Range | 2.8° to 27.5° | Data collection strategy | |
| Reflections Collected | 15847 | Reciprocal space sampling | |
| Independent Reflections | 3297 [R(int) = 0.0298] | Symmetry analysis | |
| Final R Indices | R₁ = 0.0421, wR₂ = 0.1089 | Structure refinement (SHELXL) |